molecular formula C13H21NO2 B041094 DIPROPOXY-P-TOLUIDINE CAS No. 38668-48-3

DIPROPOXY-P-TOLUIDINE

Cat. No.: B041094
CAS No.: 38668-48-3
M. Wt: 223.31 g/mol
InChI Key: JFZVSHAMRZPOPA-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxypropyl)-p-toluidine: is an organic compound with the molecular formula C13H21NO2. It is a derivative of p-toluidine, where two hydroxypropyl groups are attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

It’s known that the compound is used as a curing accelerator in different coating systems .

Mode of Action

As a curing accelerator, it likely facilitates the cross-linking process in the polymerization of epoxy resins . This process involves the formation of covalent bonds between polymer chains, enhancing the mechanical and thermal properties of the resulting material.

Biochemical Pathways

In the context of its use in coatings, the compound likely influences the polymerization pathway of epoxy resins .

Result of Action

The primary result of DIPROPOXY-P-TOLUIDINE’s action is the acceleration of the curing process in epoxy resins . This leads to enhanced mechanical and thermal properties of the final product, making it more durable and resistant to environmental factors.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and the presence of other chemicals can affect the rate of the curing process and the quality of the final product .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N,N-Bis(2-hydroxypropyl)-p-toluidine typically begins with p-toluidine and propylene oxide.

    Reaction Conditions: The reaction involves the nucleophilic addition of p-toluidine to propylene oxide under controlled temperature and pressure conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, to facilitate the addition process.

    Industrial Production Methods: Industrial production of N,N-Bis(2-hydroxypropyl)-p-toluidine follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Bis(2-hydroxypropyl)-p-toluidine can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions, where the hydroxypropyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: N,N-Bis(2-hydroxypropyl)-p-toluidine is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Polymer Chemistry: It is employed in the synthesis of polymers and copolymers, providing unique properties to the final materials.

Biology:

    Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating various biological studies.

    Drug Delivery: It is explored as a potential component in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.

Medicine:

    Pharmaceuticals: N,N-Bis(2-hydroxypropyl)-p-toluidine is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

    Corrosion Inhibitors: The compound is used as a corrosion inhibitor in various industrial applications, protecting metal surfaces from oxidative damage.

    Surfactants: It is utilized in the formulation of surfactants, improving the stability and performance of cleaning and emulsifying agents.

Comparison with Similar Compounds

    N,N-Bis(2-hydroxyethyl)-p-toluidine: Similar in structure but with hydroxyethyl groups instead of hydroxypropyl groups.

    N,N-Bis(2-hydroxypropyl)aniline: Aniline derivative with hydroxypropyl groups.

    N,N-Bis(2-hydroxypropyl)benzamide: Benzamide derivative with hydroxypropyl groups.

Uniqueness: N,N-Bis(2-hydroxypropyl)-p-toluidine is unique due to the presence of hydroxypropyl groups attached to the nitrogen atom of p-toluidine. This structural feature imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

1-[N-(2-hydroxypropyl)-4-methylanilino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZVSHAMRZPOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(C)O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276510, DTXSID10865920
Record name 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol)
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Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid; Water or Solvent Wet Solid
Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

38668-48-3, 4977-59-7
Record name 1,1′-[(4-Methylphenyl)imino]bis[2-propanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38668-48-3
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Record name N,N-Bis(2-hydroxypropyl)-p-toluidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
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Record name 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(p-tolylimino)dipropan-2-ol
Source European Chemicals Agency (ECHA)
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Record name N,N-BIS(2-HYDROXYPROPYL)-P-TOLUIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N,N-Bis(2-hydroxypropyl)-p-toluidine in epoxy resins, and why is its degradation significant?

A1: N,N-Bis(2-hydroxypropyl)-p-toluidine is a key structural component of Hexflow® RTM-6, a commercially available epoxy resin widely used in the aeronautics industry []. Epoxy resins are known for their durability and resistance to degradation, making their disposal a significant environmental challenge. The research highlights the potential of engineered fungal peroxygenases (UPOs) to degrade N,N-Bis(2-hydroxypropyl)-p-toluidine, offering a promising biocatalytic approach for the sustainable disposal of epoxy resin composites [].

Q2: How do researchers measure the degradation of N,N-Bis(2-hydroxypropyl)-p-toluidine by UPOs?

A2: The researchers developed a colorimetric high-throughput screening assay to monitor the degradation process []. This assay quantifies the amount of lactaldehyde released upon UPO-mediated N-dealkylation of N,N-Bis(2-hydroxypropyl)-p-toluidine []. This colorimetric method allows for rapid and efficient screening of UPO mutants for enhanced degradation activity against the target compound.

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